4-(4-benzoylphenoxy)phthalonitrile
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Overview
Description
4-(4-benzoylphenoxy)phthalonitrile is a chemical compound that belongs to the class of phthalonitrile derivatives. It is a white, crystalline powder that is soluble in organic solvents like chloroform and dichloromethane. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, organic synthesis, and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 4-(4-benzoylphenoxy)phthalonitrile is not well understood. However, it is believed to exert its biological activity by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines by activating the caspase pathway. It has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-benzoylphenoxy)phthalonitrile has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes such as topoisomerases and proteases. Physiologically, it has been shown to induce apoptosis in cancer cells and to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-benzoylphenoxy)phthalonitrile in lab experiments is its ease of synthesis and availability. It can be synthesized using simple reaction conditions and is commercially available. Another advantage is its potential as a fluorescent probe for imaging studies. However, one of the limitations of using this compound is its low solubility in water, which can limit its applicability in biological studies.
Future Directions
There are several future directions for the research on 4-(4-benzoylphenoxy)phthalonitrile. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its potential as a fluorescent probe for imaging studies in living cells and tissues. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis conditions for improved yield and purity. Finally, the development of novel derivatives based on 4-(4-benzoylphenoxy)phthalonitrile could lead to the discovery of new compounds with improved biological activity and applicability in various fields of science.
Synthesis Methods
The synthesis of 4-(4-benzoylphenoxy)phthalonitrile involves the reaction between 4-benzoylphenol and 4-nitrophthalonitrile in the presence of a base catalyst such as potassium carbonate. The reaction proceeds via the nucleophilic substitution of the nitro group by the phenoxide ion, followed by the elimination of water and the formation of a phthalonitrile derivative. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
4-(4-benzoylphenoxy)phthalonitrile has been extensively studied for its potential applications in various fields of science. In the field of materials science, it has been used as a building block for the synthesis of novel polymers, liquid crystals, and organic semiconductors. In organic synthesis, it has been used as a reagent for the preparation of various heterocyclic compounds and as a precursor for the synthesis of functionalized phthalocyanines. In the field of pharmaceuticals, it has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging studies.
properties
IUPAC Name |
4-(4-benzoylphenoxy)benzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2/c22-13-17-8-11-20(12-18(17)14-23)25-19-9-6-16(7-10-19)21(24)15-4-2-1-3-5-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQWLJCLIDFYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzoylphenoxy)-2-cyanophenyl cyanide |
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